molecular formula C38H40BN3O4 B11772287 1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate CAS No. 308124-88-1

1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate

Cat. No.: B11772287
CAS No.: 308124-88-1
M. Wt: 613.6 g/mol
InChI Key: ZLDHJWYKCBUXFK-UHFFFAOYSA-N
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Description

1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a complex organic compound that features a morpholine ring, a pyridinium ion, and a tetraphenylborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of morpholine derivatives with pyridine and tetraphenylborate. The process may include steps such as:

    Formation of the morpholine-4-carbonyl intermediate: This can be achieved by reacting morpholine with a suitable carbonylating agent.

    Coupling with pyridine: The intermediate is then reacted with pyridine to form the pyridinium ion.

    Anion exchange: Finally, the pyridinium ion is combined with tetraphenylborate to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized morpholine derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate has several applications in scientific research:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a tool in drug development.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholine-4-carbonyl)phenylboronic acid: This compound shares the morpholine-4-carbonyl group and has similar reactivity.

    Morpholine-4-carboxylic acid derivatives: These compounds have structural similarities and may exhibit comparable chemical behavior.

Uniqueness

1-((Morpholine-4-carbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its combination of a morpholine ring, pyridinium ion, and tetraphenylborate anion

Properties

CAS No.

308124-88-1

Molecular Formula

C38H40BN3O4

Molecular Weight

613.6 g/mol

IUPAC Name

(4-morpholin-4-ylpyridin-1-ium-1-yl) morpholine-4-carboxylate;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C14H20N3O4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;18-14(16-7-11-20-12-8-16)21-17-3-1-13(2-4-17)15-5-9-19-10-6-15/h1-20H;1-4H,5-12H2/q-1;+1

InChI Key

ZLDHJWYKCBUXFK-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C2=CC=[N+](C=C2)OC(=O)N3CCOCC3

Origin of Product

United States

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